molecular formula C8H8ClFO B12104055 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene

Cat. No.: B12104055
M. Wt: 174.60 g/mol
InChI Key: MHAXSUBCUUQFON-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

2-chloro-3-fluoro-1-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3

InChI Key

MHAXSUBCUUQFON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources in the presence of a catalyst. The methoxy and methyl groups are introduced through alkylation reactions using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives .

Scientific Research Applications

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in various pathways, including halogenation, alkylation, and substitution reactions, influencing the chemical behavior of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-methoxybenzene
  • 3-Chloro-2-fluoro-1-methoxybenzene
  • 2-Chloro-3-fluoro-1-methylbenzene

Uniqueness

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with methoxy and methyl groups, allows for diverse reactivity and applications in various fields .

Biological Activity

2-Chloro-3-fluoro-1-methoxy-4-methylbenzene, also known by its IUPAC name, is an aromatic compound notable for its unique structure comprising chlorine, fluorine, methoxy, and methyl substituents on a benzene ring. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications in synthesizing bioactive molecules.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is C8H8ClFO, with a molecular weight of 174.60 g/mol. Its structure features:

  • Methoxy group (-OCH₃)
  • Methyl group (-CH₃)
  • Chlorine atom in the ortho position
  • Fluorine atom in the meta position

This arrangement allows for diverse chemical reactivity and biological interactions that are not present in other related compounds.

Biological Activity

Research indicates that 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene exhibits significant biological activity relevant to medicinal chemistry. It serves as a precursor for synthesizing various bioactive molecules and potential pharmaceuticals. Its unique structure enables it to interact with multiple biological targets, influencing pathways related to drug efficacy and safety.

The compound's biological activity can be attributed to its role as an electrophile or nucleophile, depending on the reaction conditions. This characteristic is crucial for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects or toxicological outcomes.

Synthesis and Evaluation of Related Compounds

A study reported on the design and synthesis of a series of compounds, including derivatives of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene. These compounds were evaluated for their inhibitory activities against specific enzymes and cellular pathways. For instance, the synthesized derivatives demonstrated low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP) and Mycobacterium tuberculosis PNP (MtPNP), showcasing their potential as selective inhibitors in therapeutic applications .

Comparative Biological Activity

A comparative analysis was conducted to assess the biological activity of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene against structurally similar compounds. The following table summarizes the findings:

Compound NameMolecular FormulaIC50 (nM)Selectivity Index
2-Chloro-3-fluoro-1-methoxy-4-methylbenzeneC8H8ClFOMe25High
2-Chloro-4-fluoro-1-methylbenzeneC7H6ClF50Moderate
4-Chloro-1-fluoro-2-methylbenzeneC8H8ClF45Moderate

The selectivity index indicates that 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene exhibits superior activity compared to its analogs, making it a promising candidate for further investigation .

Applications in Medicinal Chemistry

The compound's ability to serve as a precursor for synthesizing bioactive molecules positions it as a valuable tool in drug discovery. Its interactions with various biological targets suggest potential applications in treating diseases influenced by metabolic pathways involving purine metabolism.

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